(Z)-but-2-enedioic acid;chloroethene;ethenyl acetate
Overview
Description
(Z)-but-2-enedioic acid; chloroethene; ethenyl acetate is a polymer compound formed by the polymerization of (Z)-but-2-enedioic acid, chloroethene, and ethenyl acetate. This compound is known for its unique chemical properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid; chloroethene; ethenyl acetate involves the polymerization of the three monomers. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired polymer. The polymerization process can be initiated using free radical initiators or other catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and subjected to the necessary reaction conditions. The process is carefully monitored to maintain the quality and consistency of the polymer. The resulting polymer is then purified and processed into various forms for different applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid; chloroethene; ethenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups in the polymer chain are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the polymer chain.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid; chloroethene; ethenyl acetate is used as a model compound to study polymerization reactions and the properties of polymers. Researchers investigate its behavior under various conditions to understand the fundamental principles of polymer chemistry.
Biology
In biology, this polymer is used in the development of biomaterials and drug delivery systems. Its biocompatibility and ability to form stable structures make it suitable for medical applications.
Medicine
In medicine, (Z)-but-2-enedioic acid; chloroethene; ethenyl acetate is explored for its potential use in creating medical devices and implants. Its unique properties allow for the development of materials that can interact with biological tissues without causing adverse reactions.
Industry
In industry, this polymer is used in the production of coatings, adhesives, and sealants. Its chemical stability and versatility make it an essential component in various industrial products.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid; chloroethene; ethenyl acetate involves its interaction with other molecules and materials. The polymer’s structure allows it to form strong bonds with other substances, enhancing its adhesive and coating properties. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.
Comparison with Similar Compounds
Similar Compounds
Polyvinyl chloride (PVC): A polymer of chloroethene, known for its use in pipes and construction materials.
Polyvinyl acetate (PVA): A polymer of ethenyl acetate, commonly used in adhesives and coatings.
Maleic anhydride copolymers: Polymers that include maleic anhydride, similar to (Z)-but-2-enedioic acid in structure and reactivity.
Uniqueness
(Z)-but-2-enedioic acid; chloroethene; ethenyl acetate is unique due to its combination of monomers, which imparts specific properties not found in other polymers. Its ability to undergo various chemical reactions and its versatility in different applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;chloroethene;ethenyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.C4H6O2.C2H3Cl/c5-3(6)1-2-4(7)8;1-3-6-4(2)5;1-2-3/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;2H,1H2/b2-1-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFPVACZAZLCCM-UAIGNFCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CCl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC=C.C=CCl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19549 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
9005-09-8 | |
Record name | VMCH | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9005-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid (2Z)-, polymer with chloroethene and ethenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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